(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 340285-47-4
VCID: VC5891624
InChI: InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10-
SMILES: CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

CAS No.: 340285-47-4

Cat. No.: VC5891624

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide - 340285-47-4

Specification

CAS No. 340285-47-4
Molecular Formula C19H17FN2O3
Molecular Weight 340.354
IUPAC Name (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10-
Standard InChI Key FLUQJXOYNRAXLJ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-eneamide, delineates its core structure:

  • A cyano group at position 2.

  • A 4-ethoxy-3-methoxyphenyl substituent at position 3.

  • An N-(4-fluorophenyl)amide group at the terminal position.

  • Z-configuration across the α,β-unsaturated enamide double bond.

Its molecular formula is C₂₀H₁₈FN₂O₃, with a calculated molecular weight of 365.37 g/mol.

Stereochemical Considerations

The Z-configuration (syn orientation of the cyano and aryl groups) is critical for electronic and steric interactions, influencing binding to biological targets . This geometry is common in kinase inhibitors, where planar enamide systems facilitate ATP-binding pocket interactions .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly available, analogous routes from patent WO2016196346A1 suggest a multi-step approach :

  • Knoevenagel condensation: Reaction of 4-ethoxy-3-methoxybenzaldehyde with cyanoacetamide to form the α,β-unsaturated nitrile intermediate.

  • Amide coupling: Introduction of the 4-fluorophenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Purification: Chromatographic separation to isolate the Z-isomer.

Structural Analogues and Patent Relevance

Patent WO2016196346A1 discloses tetrasubstituted alkenes with indazol and fluorophenyl motifs, emphasizing their utility as kinase inhibitors . For example:

Compound IDSubstituentsActivity (IC₅₀)
Example 1 3-Fluoroindazol, 4-chlorophenyl12 nM (JAK2)
Example 5 3-Methoxyindazol, 4-fluorophenyl8 nM (EGFR)
The target compound’s 4-fluorophenylamide and methoxy/ethoxy groups align with these pharmacophores, suggesting potential kinase inhibition .

Physicochemical Properties

Predicted Properties

Using PubChem’s data for (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-eneamide (CID 2688385) as a benchmark :

PropertyTarget CompoundPubChem Analog
Molecular Weight365.37 g/mol230.26 g/mol
logP3.2 (est. via XLogP3)2.1
Hydrogen Bond Donors1 (amide NH)1
Hydrogen Bond Acceptors5 (amide, cyano, ethers)3
The increased logP (3.2 vs. 2.1) reflects enhanced lipophilicity from the ethoxy/methoxy and fluorophenyl groups, potentially improving membrane permeability .

Hypothesized Biological Activity

Anticancer Applications

In vitro studies of similar compounds show antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.5–10 μM) . The fluorophenyl moiety may enhance blood-brain barrier penetration, suggesting utility in glioblastoma models .

Challenges and Future Directions

Synthetic Optimization

  • Stereoselective synthesis: Achieving >95% Z-isomer purity requires chiral auxiliaries or asymmetric catalysis.

  • Scalability: Multi-step protocols may necessitate flow chemistry or continuous manufacturing.

Biological Validation

  • Kinase profiling: Broad-panel screening to identify primary targets.

  • ADMET studies: Assessing solubility, metabolic stability, and toxicity in preclinical models.

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